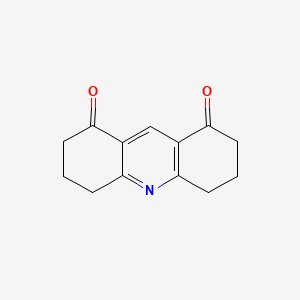

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione

Vue d'ensemble

Description

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione is a chemical compound belonging to the acridinedione family. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and material science. The tetrahydro derivative of 1,8-acridinedione is particularly interesting due to its stability and reactivity under different conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aromatic aldehydes in the presence of a catalyst. One common method employs silica boron-sulfuric acid nanoparticles (SBSANs) as a solid Lewis-protic acid catalyst. This method is efficient and environmentally friendly, providing high yields under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of heterogeneous catalysts like SBSANs also facilitates the recovery and reuse of the catalyst, making the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex acridinedione derivatives.

Reduction: Reduction reactions can yield tetrahydroacridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridinedione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted acridinedione derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Alzheimer's Disease Research

3,4,6,7-Tetrahydroacridine derivatives have been investigated for their potential as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. These compounds can enhance acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE), thereby improving cognitive function in patients with dementia. Studies have shown that specific derivatives exhibit significant AChE inhibitory activity, making them candidates for further development as therapeutic agents for Alzheimer's disease .

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer .

Materials Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport and improve device efficiency .

2. Photoluminescent Materials

this compound has been explored as a potential photoluminescent material. Its ability to emit light when excited by radiation can be harnessed in various applications including sensors and display technologies .

Case Studies

Mécanisme D'action

The mechanism of action of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,8-Dioxo-octahydroxanthene: Another compound with a similar core structure but different functional groups.

1,8-Dioxo-9-aryl-10-aryl-decahydroacridine: A derivative with additional aryl groups, offering different reactivity and applications.

Uniqueness

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione stands out due to its stability and ease of synthesis.

Activité Biologique

3,4,6,7-Tetrahydroacridine-1,8(2H,5H)-dione is a compound of significant interest in medicinal chemistry, particularly due to its potential neuroprotective and anti-Alzheimer's properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in inhibiting key enzymes related to neurodegenerative diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydroacridine core, which is known for its structural versatility and ability to interact with various biological targets. The chemical formula is , with a molecular weight of approximately 285.36 g/mol. The InChI key for this compound is IPWOZBPRPUWPHK-UHFFFAOYSA-N.

Acetylcholinesterase Inhibition : One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, which is crucial for cognitive functions.

- IC50 Values : Research indicates that the compound exhibits moderate inhibitory activity against human AChE (IC50 = 1680 nM) and butyrylcholinesterase (BChE) (IC50 = 5610 nM) .

Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. It has been observed to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative damage.

Efficacy in Alzheimer's Disease Models

Recent studies have highlighted the efficacy of this compound in various models of Alzheimer's disease:

- Inhibition of Aβ Aggregation : The compound has been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition may contribute to its neuroprotective effects .

- Cognitive Improvement : In animal studies using models of Alzheimer's disease, administration of this compound has resulted in significant improvements in cognitive function as measured by behavioral tests .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotection : A study published in Eur. J. Med. Chem. demonstrated that derivatives of tetrahydroacridine exhibited varying degrees of AChE inhibition and neuroprotection against oxidative stress . The most promising derivatives were shown to significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.

- Clinical Relevance : Another investigation focused on the pharmacokinetics and safety profile of this compound in preclinical models. Results indicated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .

Data Summary

| Biological Activity | IC50 Value (nM) | Observations |

|---|---|---|

| Human AChE Inhibition | 1680 | Moderate inhibition observed |

| Human BChE Inhibition | 5610 | Weaker inhibition compared to AChE |

| Aβ Aggregation Inhibition | Not specified | Significant reduction in aggregation noted |

| Neuroprotection | Not quantified | Effective in reducing oxidative stress-induced cell death |

Propriétés

IUPAC Name |

2,3,4,5,6,7-hexahydroacridine-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTYWKFHKPMJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C(=N2)CCCC3=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369490 | |

| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56798-21-1 | |

| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.